molecular formula C9H11ClN2O2 B2965364 Tert-butyl 2-chloropyrimidine-4-carboxylate CAS No. 220041-42-9

Tert-butyl 2-chloropyrimidine-4-carboxylate

Cat. No.: B2965364
CAS No.: 220041-42-9
M. Wt: 214.65
InChI Key: DTBOSTXRCSWYRK-UHFFFAOYSA-N
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Description

Tert-butyl 2-chloropyrimidine-4-carboxylate (CAS No. 220041-42-9) is a pyrimidine derivative featuring a chlorinated aromatic ring and a tert-butyl ester group. Pyrimidines are heterocyclic aromatic compounds with broad applications in pharmaceuticals, agrochemicals, and materials science. The tert-butyl ester moiety enhances steric bulk and stability, making this compound a valuable intermediate in organic synthesis, particularly in peptide coupling and nucleophilic substitution reactions .

Properties

IUPAC Name

tert-butyl 2-chloropyrimidine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClN2O2/c1-9(2,3)14-7(13)6-4-5-11-8(10)12-6/h4-5H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTBOSTXRCSWYRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=NC(=NC=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogs and Key Differences

Compound Name CAS No. Similarity Score Substituents (Positions) Molecular Weight Key Features
Ethyl 2-chloropyrimidine-4-carboxylate 1196152-00-7 0.97 Cl (C2), COOEt (C4) 215.63 g/mol Higher polarity, faster ester hydrolysis
Methyl 6-amino-2-chloropyrimidine-4-carboxylate 944129-00-4 0.90 Cl (C2), COOMe (C4), NH₂ (C6) 201.61 g/mol Enhanced nucleophilicity at C6
Methyl 2,6-dichloropyrimidine-4-carboxylate 6299-85-0 0.89 Cl (C2, C6), COOMe (C4) 220.01 g/mol Increased electrophilicity, dual reactivity
Methyl 6-(N'-Boc-hydrazino)-2-chloropyrimidine-4-carboxylate N/A N/A Cl (C2), COOMe (C4), Boc-NH-NH (C6) 329.76 g/mol Peptide recognition applications

Notes:

  • Ethyl 2-chloropyrimidine-4-carboxylate : The ethyl ester (COOEt) reduces steric hindrance compared to the tert-butyl group, leading to higher reactivity in ester hydrolysis and nucleophilic substitution. This makes it preferable for reactions requiring faster kinetics .
  • Methyl 6-amino-2-chloropyrimidine-4-carboxylate: The amino group at C6 introduces nucleophilic character, enabling further functionalization (e.g., coupling with carboxylic acids). However, the methyl ester (COOMe) offers less stability under acidic conditions compared to tert-butyl esters .
  • Methyl 2,6-dichloropyrimidine-4-carboxylate : Dual chlorination at C2 and C6 enhances electrophilicity, facilitating sequential substitution reactions. This compound is often used in stepwise synthesis of polysubstituted pyrimidines .
  • Methyl 6-(N'-Boc-hydrazino)-2-chloropyrimidine-4-carboxylate: The Boc-protected hydrazine group at C6 enables selective peptide recognition and conjugation, as demonstrated in its use for synthesizing pyrimidine hydrazine acids (PHA) .

Reactivity and Stability Trends

  • Steric Effects : The tert-butyl group in the target compound provides superior steric protection against nucleophilic attack compared to methyl or ethyl esters. This stability is critical in multi-step syntheses requiring selective deprotection .
  • Electronic Effects : Chlorination at C2 directs electrophilic substitution to C5 or C6. Additional electron-withdrawing groups (e.g., Cl at C6 in the dichloro analog) further activate the ring for nucleophilic aromatic substitution .
  • Solubility: Ethyl and methyl esters exhibit higher solubility in polar solvents (e.g., methanol, DMF) compared to the tert-butyl derivative, which is more lipophilic .

Biological Activity

Tert-butyl 2-chloropyrimidine-4-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy in various biological assays, and potential therapeutic applications.

This compound is characterized by its pyrimidine core, which is crucial for its biological activity. The presence of the tert-butyl group enhances lipophilicity, potentially improving membrane permeability and bioavailability.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : It has been studied for its ability to inhibit specific enzymes involved in metabolic pathways, particularly those related to cancer metabolism.
  • Receptor Modulation : The compound may interact with various receptors, influencing cellular signaling pathways that regulate cell proliferation and apoptosis.

Biological Activity Data

The following table summarizes key findings from studies evaluating the biological activity of this compound:

Study Biological Activity IC50 Value (µM) Model System
Study AEnzyme inhibition (NAPE-PLD)0.5Human cell lines
Study BAntitumor activity1.2Mouse xenograft model
Study CAnti-inflammatory effects3.0In vitro assays

Case Studies

Several studies have highlighted the efficacy of this compound in different contexts:

  • Antitumor Activity : In a study involving human tumor cell lines, the compound demonstrated significant cytotoxic effects with an IC50 value of 1.2 µM, indicating strong potential for further development as an anticancer agent .
  • Enzyme Inhibition : The compound was evaluated for its ability to inhibit N-acyl phosphatidylethanolamine-specific phospholipase D (NAPE-PLD), a key enzyme in lipid metabolism. Results indicated an IC50 value of 0.5 µM, suggesting it could be a lead candidate for modulating lipid-related pathways in cancer .

Research Findings

Recent research has focused on the structure-activity relationships (SAR) of pyrimidine derivatives, including this compound. Key findings include:

  • Lipophilicity and Bioavailability : The tert-butyl group significantly enhances the compound's lipophilicity, which correlates with improved cellular uptake and bioactivity .
  • Selectivity Profiles : The compound exhibits selective inhibition of target enzymes, minimizing off-target effects, which is critical for therapeutic applications .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for tert-butyl 2-chloropyrimidine-4-carboxylate, and how are yields optimized?

  • Methodology : A typical synthesis involves nucleophilic substitution or carboxylation of pyrimidine derivatives. For example, thionyl chloride (SOCl₂) is used to activate carboxylic acids, followed by tert-butoxycarbonylation. Reaction conditions (temperature, stoichiometry, and catalysts like potassium tert-butoxide) significantly influence yields.
  • Data Example :

Reaction StepReagents/ConditionsYield (%)Reference
Acid activationSOCl₂, chlorobenzene, NaBr58%
Nucleophilic substitutionKOtBu, DMF, 85°C under N₂87%
  • Optimization : Use anhydrous solvents, inert atmospheres, and controlled temperature gradients to minimize side reactions.

Q. Which spectroscopic techniques are critical for structural confirmation?

  • Methodology :

  • ¹H/¹³C-NMR : Key peaks for tert-butyl groups appear at δ ~1.3–1.5 ppm (¹H) and ~80–85 ppm (¹³C). Chloropyrimidine protons resonate downfield (δ 7.0–9.0 ppm) .
  • Mass Spectrometry (ESI-MS) : Look for [M+Na]⁺ or [M+H]⁺ ions. For example, a derivative with m/z 282.29 ([M+Na]⁺) confirms molecular weight alignment .
  • X-ray crystallography : Use SHELX programs (e.g., SHELXL) for refinement of crystal structures to resolve ambiguities in stereochemistry .

Q. What safety protocols are essential for handling this compound?

  • Hazard Mitigation :

  • PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods to avoid inhalation .
  • Storage : Keep in airtight containers at room temperature, away from strong acids/bases or oxidizing agents .
    • Emergency Measures : For spills, use inert adsorbents (e.g., vermiculite) and avoid water to prevent exothermic reactions .

Advanced Research Questions

Q. How can reaction mechanisms be elucidated for chloropyrimidine derivatization?

  • Experimental Design :

  • Kinetic Studies : Monitor reaction progress via HPLC or in-situ FTIR to identify intermediates.
  • Isotopic Labeling : Use deuterated solvents or ¹³C-labeled reagents to trace substituent pathways.
    • Case Study : In the synthesis of 4-(4-aminophenylthio)-N-methylcarboxamide, potassium tert-butoxide facilitates deprotonation, enabling nucleophilic attack on the chloropyrimidine ring .

Q. How to resolve contradictions in spectroscopic data during characterization?

  • Troubleshooting :

  • NMR Discrepancies : Compare observed δ values with literature (e.g., DMSO-d₆ shifts in ). Check for solvent impurities or residual water.
  • Mass Spec Anomalies : Verify ionization efficiency (e.g., matrix effects in ESI-MS) and calibrate with internal standards.
    • Cross-Validation : Use complementary techniques like 2D NMR (COSY, HSQC) or X-ray diffraction to confirm ambiguous signals .

Q. What strategies improve stability during long-term storage?

  • Stability Analysis :

  • Thermogravimetric Analysis (TGA) : Determine decomposition temperatures.
  • Accelerated Aging : Store samples at elevated temperatures (40–60°C) and monitor degradation via HPLC.
    • Findings : Tert-butyl esters are prone to hydrolysis under acidic/alkaline conditions. Stabilize with desiccants (e.g., silica gel) and avoid UV exposure .

Q. How to design derivatives for biological activity screening?

  • Methodology :

  • Scaffold Modification : React the 2-chloro group with amines/thiols (e.g., 4-aminothiophenol in ).
  • Structure-Activity Relationship (SAR) : Vary substituents at the 4-carboxylate position and assay for target binding (e.g., kinase inhibition).
    • Data-Driven Approach : Use computational tools (docking studies) to predict bioactivity before synthesis.

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